

FT113: A Technical Guide to its Fatty Acid Synthase (FASN) Inhibition Pathway

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Abstract

FT113 is a potent and orally active small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. Elevated FASN expression is a hallmark of many cancers and is associated with tumor growth, survival, and resistance to therapy. This technical guide provides an in-depth overview of the mechanism of action of **FT113**, focusing on its FASN inhibition pathway. It includes a compilation of preclinical data, detailed experimental methodologies for key assays, and visualizations of the affected signaling pathways to support further research and development of this promising anti-cancer agent.

Introduction to FT113 and FASN

Fatty Acid Synthase (FASN) is the primary enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal adult tissues, FASN expression is generally low, as most fatty acids are obtained from dietary sources. However, in many cancer types, including prostate, breast, and leukemia, FASN is significantly overexpressed.[1][2] This upregulation provides cancer cells with a constant supply of fatty acids necessary for rapid cell membrane formation, energy storage, and the synthesis of signaling molecules.[3] FASN activity has been linked to the regulation of oncogenic signaling pathways, contributing to tumor progression and poor prognosis.[4]



FT113 is a novel, potent inhibitor of FASN.[1][2] Its chemical formula is C₂₂H₂₀FN₃O₄, and its formal name is --INVALID-LINK---methanone.[1] By targeting FASN, **FT113** disrupts the lipogenic activity of cancer cells, leading to anti-proliferative and pro-apoptotic effects. This guide details the preclinical evidence supporting the FASN inhibition pathway of **FT113**.

Quantitative Data on FT113 Activity

The following tables summarize the key quantitative data demonstrating the efficacy of **FT113** in biochemical and cell-based assays, as well as in a preclinical in vivo model.

Table 1: In Vitro Inhibitory Activity of FT113

Assay Type	Target/Cell Line	IC50/EC50 (nM)	Reference
Biochemical Assay	Full-length recombinant human FASN enzyme	213	[1][2]
FASN Activity Assay(14C-acetate incorporation)	BT474 human breast cancer cells	90	[1][2]
Cell Proliferation Assay	PC3 human prostate cancer cells	47	[1]
Cell Proliferation Assay	MV4-11 human acute myeloid leukemia cells	26	[1]
Antiviral Assay	SARS-CoV-2-mNG in HEK293T-hACE2 cells	17	[1]

Table 2: In Vivo Efficacy of FT113 in an MV4-11 Mouse Xenograft Model



Dosage (mg/kg, p.o., twice daily for 16 days)	Tumor Growth Inhibition (%)	Reference
25	32	[2][5]
50	50	[2][5]

Table 3: Pharmacokinetic Properties of **FT113**

Species	Oral Bioavailability (%)	Dosage (mg/kg, p.o.)	Reference
Mouse	95	5	[2]
Rat	84	5	[2]

FASN Inhibition Pathway of FT113

The primary mechanism of action of **FT113** is the direct inhibition of the enzymatic activity of FASN.[1][2] This inhibition disrupts the de novo synthesis of fatty acids, leading to a cascade of downstream effects that are detrimental to cancer cells.

Disruption of Fatty Acid Synthesis

FASN catalyzes the multi-step process of converting acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid. **FT113** binds to FASN and blocks this catalytic activity. A key consequence of this inhibition is the accumulation of the FASN substrate, malonyl-CoA, within the tumor cells.[1] The elevation of malonyl-CoA levels serves as a direct indicator of FASN inhibition. Furthermore, the depletion of downstream fatty acid products disrupts several critical cellular functions in cancer cells.

Impact on Downstream Signaling Pathways

FASN activity is intricately linked with major oncogenic signaling pathways. By inhibiting FASN, **FT113** indirectly modulates these pathways, contributing to its anti-cancer effects.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. FASN has been shown to be a downstream target of

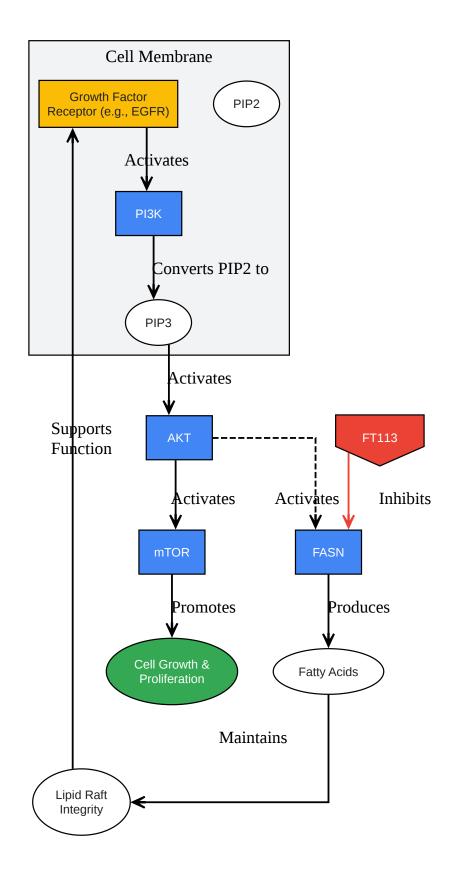


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this pathway, and its activity is crucial for maintaining the integrity of lipid rafts, which are specialized membrane microdomains essential for the proper functioning of signaling receptors like EGFR and HER2.[6] Inhibition of FASN by **FT113** is expected to disrupt lipid raft structure and function, leading to the downregulation of PI3K/AKT/mTOR signaling.[4]





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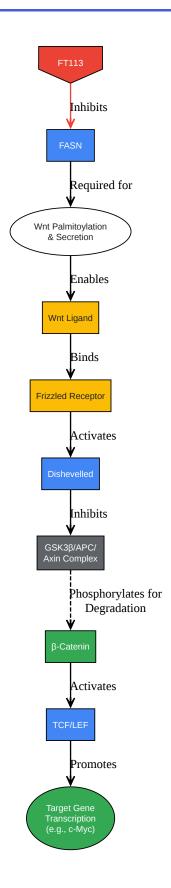




Figure 1. **FT113** inhibits FASN, disrupting lipid raft integrity and downregulating the PI3K/AKT/mTOR pathway.

The Wnt/ β -catenin signaling pathway plays a critical role in cell proliferation, differentiation, and stemness. Aberrant activation of this pathway is a common feature of many cancers. Recent studies have shown a link between FASN and the β -catenin pathway.[2][7] FASN-mediated lipogenesis can lead to the palmitoylation of Wnt proteins, which is essential for their secretion and signaling activity. By inhibiting FASN, **FT113** can reduce Wnt signaling and decrease the levels of active β -catenin, thereby suppressing the expression of its target genes, such as c-Myc, which are involved in cell proliferation.[5]





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Figure 2. **FT113** inhibits FASN, reducing Wnt palmitoylation and suppressing β -catenin signaling.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

FASN Activity Assay (14C-Acetate Incorporation)

This assay measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into lipids.

Materials:

- Cancer cell lines (e.g., BT474)
- Cell culture medium and supplements
- [14C]-acetate
- FT113 or other FASN inhibitors
- Phosphate-buffered saline (PBS)
- Lipid extraction solution (e.g., chloroform:methanol, 2:1 v/v)
- Scintillation vials
- Scintillation fluid
- Scintillation counter

Procedure:

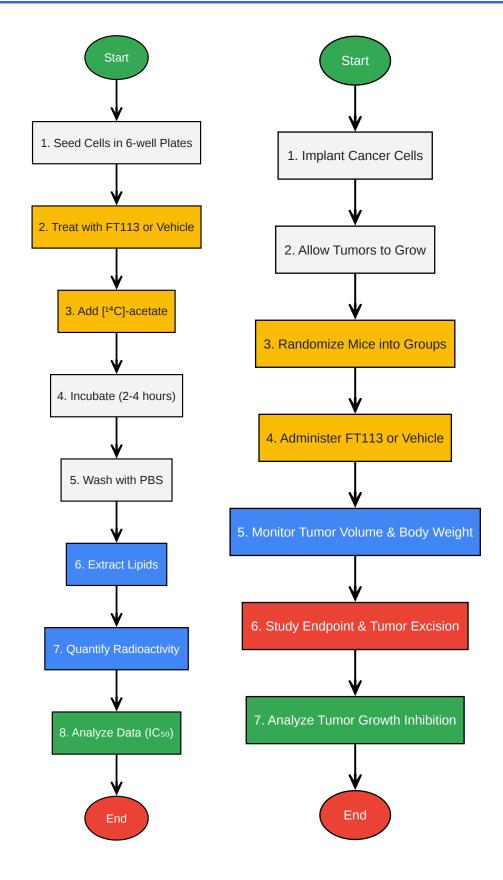
- Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
- Compound Treatment: On the day of the assay, remove the culture medium and replace it
 with fresh medium containing various concentrations of FT113 or vehicle control. Incubate



for the desired pre-treatment time (e.g., 2-4 hours).

- Radiolabeling: Add [14 C]-acetate to each well to a final concentration of 1-2 μ Ci/mL. Incubate for 2-4 hours at 37°C.
- · Cell Lysis and Lipid Extraction:
 - Wash the cells twice with ice-cold PBS.
 - Add lipid extraction solution to each well and incubate for 15-20 minutes at room temperature to lyse the cells and extract the lipids.
 - Collect the lipid extract into a new tube.
- Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the lipid extract, vortex, and centrifuge to separate the aqueous and organic phases.
- · Quantification:
 - Transfer a known volume of the lower organic phase (containing the lipids) to a scintillation vial.
 - Allow the solvent to evaporate completely.
 - Add scintillation fluid to each vial.
 - Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
- Data Analysis: Normalize the CPM values to the total protein content of a parallel well to account for differences in cell number. Calculate the IC₅₀ value for FT113 by plotting the percentage of inhibition against the log concentration of the compound.





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